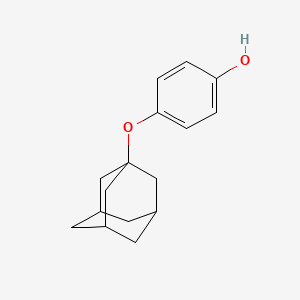
4-(1-Adamantyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Adamantyloxy)phenol” is a chemical compound with the molecular formula C16H20O2 . It contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been discussed in various studies . Anionic polymerizations of a series of para-substituted styrene derivatives containing adamantyl groups, including 4-(1-adamantyloxy)styrene, were carried out in THF at –78 °C .Molecular Structure Analysis
The molecular structure of “4-(1-Adamantyloxy)phenol” includes 20 Hydrogen atoms, 16 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis
Phenols, including “4-(1-Adamantyloxy)phenol”, can undergo various chemical reactions. For instance, phenols can react with 4-aminoantipyrine in the presence of peroxidase to yield a chromogen with maximum absorption at 500 nm . Additionally, an indirect electrochemical protocol for the electroanalytical detection of phenols has been demonstrated .Physical And Chemical Properties Analysis
Phenols, including “4-(1-Adamantyloxy)phenol”, have properties chiefly due to the hydroxyl group. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Applications De Recherche Scientifique
Alteration of Bacterial Respiration
Derivatives of 4-(1-adamantyl)-phenol, such as KVM-97, have shown promising antimicrobial properties, specifically affecting the cell membrane's structural integrity and functions in bacteria like Pseudomonas aeruginosa. These compounds have been observed to inhibit endogenous respiration and substrate oxidation in bacterial cells in a dose-dependent manner. The uncoupling effects on respiration and oxidative phosphorylation suggest a potential application in targeting bacterial bioenergetics (Dudikova, Vrynchanu, & Nosar, 2018).
Biochemical Applications
Hypobetalipoproteinemic Agents
The compound 4-(1-adamantyloxy)aniline and its derivatives have been explored for their hypobetalipoproteinemic properties, which affect lipid metabolism. This research has led to the identification of several compounds with activity, indicating potential development paths for new therapeutic agents (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
Antitrypanosomal Activity
Adamantane arylhydroxamic acids have been synthesized and tested against Trypanosoma brucei and Trypanosoma cruzi. The study found promising anti-trypanosomal activity, especially in the phenoxy acetohydroxamic derivative, indicating potential therapeutic applications (Foscolos, Tsotinis, Taylor, Kelly, & Papanastasiou, 2022).
Material Science Applications
Adamantyl-Substituted Phenolic Polymers
4-(1-Adamantyl)phenol has been used to synthesize linear polymers with high glass transition temperatures and significant thermal stability, indicating its utility in creating materials that require high thermal resistance (Jensen, Grimsley, & Mathias, 1996).
Pharmaceutical Applications
Pain Treatment Alternatives
An adamantyl derivative (compound 4) synthesized from 1-Adamantyl bromomethyl ketone showed higher affinity for cyclooxygenase enzymes (COX-1 and COX-2) compared to conventional drugs. This suggests its potential as a new therapeutic alternative for pain treatment (Figueroa‐Valverde et al., 2021).
Biochemical Research
Antioxidant Activity
Adamantylphenols have been studied for their antioxidant properties. The study indicates that these compounds exhibit maximal activity when functional groups are positioned ortho to the functional group, presenting potential applications in antioxidant formulations (Sokolenko, Svirskaya, Velikov, & Sizova, 2002).
Biomedical Research
Allosteric Modifiers of Hemoglobin
Certain adamantane derivatives have been found to decrease the oxygen affinity of human hemoglobin, which may be beneficial in treating conditions related to depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Mécanisme D'action
Target of action
Phenolic compounds often exhibit their effects by interacting with proteins or enzymes in the body, altering their function. They can also interact with cell membranes, disrupting their integrity and function .
Mode of action
The mode of action of phenolic compounds can vary widely depending on the specific compound and its targets. Some phenolic compounds act as antioxidants, neutralizing harmful free radicals in the body. Others may have anti-inflammatory, antiviral, or antibacterial effects .
Biochemical pathways
Phenolic compounds can influence a variety of biochemical pathways. For example, they may inhibit the action of certain enzymes, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
Phenolic compounds are typically absorbed in the intestines and then metabolized in the liver. They can be excreted in the urine or feces. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .
Result of action
The effects of phenolic compounds at the molecular and cellular level can include changes in cell membrane permeability, inhibition of enzyme activity, and alterations in signal transduction pathways. These changes can lead to various physiological effects, depending on the specific compound and its targets .
Action environment
The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds can affect their absorption and metabolism. The pH of the environment can influence their stability and reactivity .
Safety and Hazards
Orientations Futures
Derivatives of “4-(1-Adamantyloxy)phenol” are a promising class of antimicrobials affecting the structural integrity and functions of the bacterial cell membrane . Future research could focus on further exploring the antimicrobial properties of these compounds and their potential applications in medicine and other fields.
Propriétés
IUPAC Name |
4-(1-adamantyloxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBVUFMDQCJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

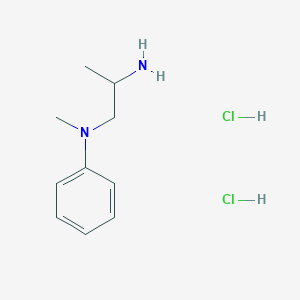

![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
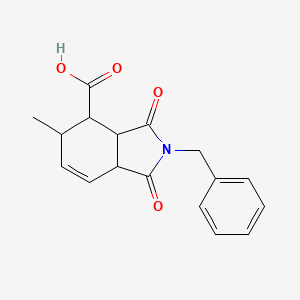

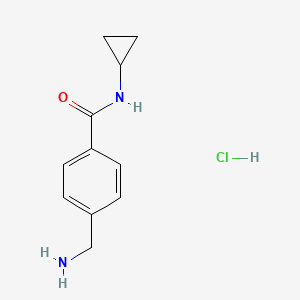

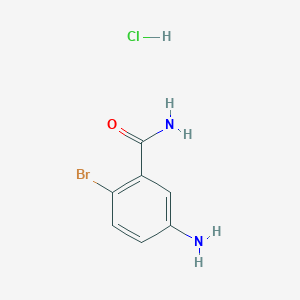
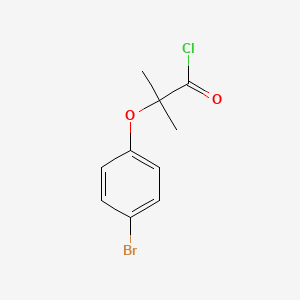
amine dihydrochloride](/img/structure/B1372028.png)
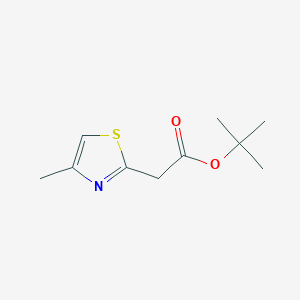
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)